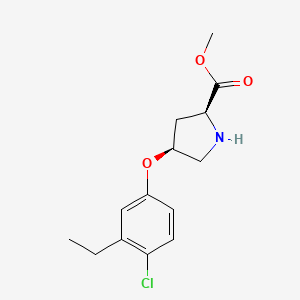

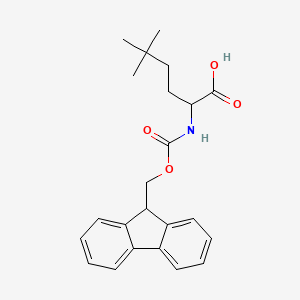

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid

Vue d'ensemble

Description

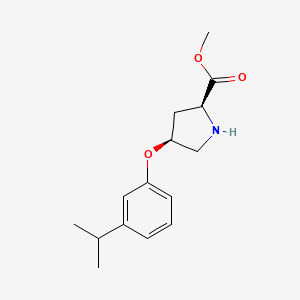

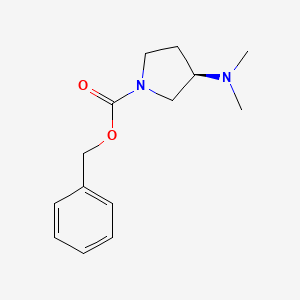

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid, commonly known as Fmoc-Lys(Dde)-OH, is a chemical compound used in the field of organic chemistry. It is a derivative of lysine, an amino acid that is essential for the proper functioning of the human body. Fmoc-Lys(Dde)-OH is widely used in peptide synthesis due to its unique properties and ease of use.

Applications De Recherche Scientifique

Biomass Conversion and Polymer Production

Conversion of Plant Biomass to Furan Derivatives :This area focuses on the transformation of hexose carbohydrates and lignocellulose from plant biomass into versatile platform chemicals like 5-Hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as alternatives to non-renewable hydrocarbon sources, paving the way for sustainable production of polymers, fuels, and various industrial chemicals. The synthesis of HMF and its derivatives represents a significant step towards eco-friendly and renewable sources for the chemical industry, suggesting a potential application area for similar compounds (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalysis and Microbial Engineering

Understanding Biocatalyst Inhibition by Carboxylic Acids :Research in this domain explores how carboxylic acids, produced fermentatively by engineered microbes, can inhibit microbial growth at concentrations below desired yields. This understanding is crucial for developing strategies to engineer more robust microbial strains capable of higher tolerance and productivity, thereby enhancing the efficiency of biotechnological processes involving carboxylic acids (Jarboe, Royce, & Liu, 2013).

Corrosion Inhibition

Quinoline and its Derivatives as Corrosion Inhibitors :The study of quinoline derivatives highlights their application in protecting metals from corrosion, an essential aspect of material science and engineering. These derivatives form stable chelating complexes with metallic surfaces, demonstrating the importance of molecular design in developing effective corrosion inhibitors. This research area underscores the relevance of chemical modifications, like those on similar complex molecules, in creating materials with specific desired properties (Verma, Quraishi, & Ebenso, 2020).

Bioactive Compound Development

Plant Betalains Chemistry and Biochemistry

:Investigations into plant-derived compounds, such as betalains, explore their potential in producing bioactive molecules for medicinal and industrial applications. Betalains, for example, have been studied for their antioxidant and health-promoting properties. This research highlights the potential of naturally occurring and synthetically modified compounds in developing new pharmaceuticals and functional materials (Khan & Giridhar, 2015).

Mécanisme D'action

Target of Action

The compound, also known as N-Fmoc-5,5-dimethyl-D-norleucine, is a derivative of the amino acid valine . The primary targets of this compound are likely to be proteins or enzymes that interact with valine or its derivatives.

Mode of Action

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions and can be selectively removed when no longer needed .

Result of Action

The compound is used as a building block in peptide synthesis . The Fmoc group protects the amino acid during synthesis and can be selectively removed when no longer needed . This allows for the controlled assembly of complex peptide structures.

Action Environment

The action of this compound is primarily in the context of laboratory synthesis procedures. Factors such as pH, temperature, and the presence of other reactants can influence its reactivity and stability. The compound is reported to be stable at room temperature and has a long shelf-life .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUXGAUXGMHUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

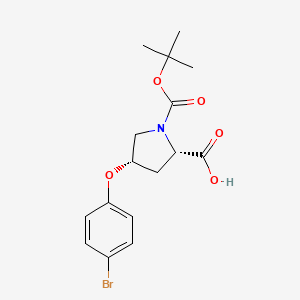

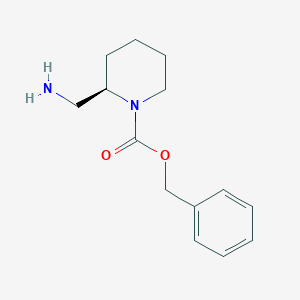

![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091315.png)

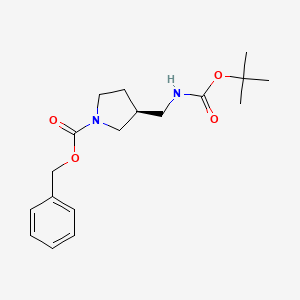

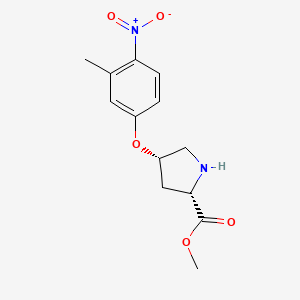

![(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B3091372.png)